molecular formula C24H21ClN6 B11573362 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine

Cat. No.: B11573362
M. Wt: 428.9 g/mol
InChI Key: RNADKOIJEAFXDX-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a 1,3,5-triazine moiety. The quinazoline ring is substituted with a chlorine atom at position 6 and a phenyl group at position 4, while the triazine component includes a benzyl group at position 5. The chlorine atom likely enhances electrophilic reactivity and binding affinity, while the benzyl group may influence lipophilicity and membrane permeability.

Properties

Molecular Formula

C24H21ClN6

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-chloro-4-phenylquinazolin-2-amine

InChI

InChI=1S/C24H21ClN6/c25-19-11-12-21-20(13-19)22(18-9-5-2-6-10-18)29-24(28-21)30-23-26-15-31(16-27-23)14-17-7-3-1-4-8-17/h1-13H,14-16H2,(H2,26,27,28,29,30)

InChI Key

RNADKOIJEAFXDX-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides and suitable bases.

    Formation of the quinazoline ring: This can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate reagents.

    Final coupling: The triazine and quinazoline intermediates are coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or quinazoline rings are replaced by other groups using appropriate reagents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Case Studies:

  • A study demonstrated that derivatives of quinazoline showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.
  • Another investigation found that modifications to the quinazoline structure significantly enhanced antibacterial efficacy against resistant strains.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with various biological targets involved in cancer progression.

Mechanism of Action:
The anticancer effects may stem from the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies:

  • In vitro studies have shown that related compounds can inhibit the growth of different cancer cell lines, including breast and lung cancer cells.
  • Structure-activity relationship (SAR) studies indicate that specific modifications can enhance selectivity and potency against tumor cells.

Potential Applications in Drug Development

Given its promising biological activities, N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine could serve as a lead compound for drug development in the following areas:

  • Antibiotics : Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Agents : Formulation of drugs aimed at specific cancer types with improved efficacy and reduced side effects.
  • Biological Research : Utilization in studies aimed at understanding drug interactions and mechanisms of action within cellular systems.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs primarily differ in substituents on the quinazoline and triazine moieties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Quinazoline Substituents Triazine Substituents Molecular Weight (g/mol) Key Properties/Inferences
N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine 6-Cl, 4-Ph 5-Benzyl ~434 (estimated) High lipophilicity; potential kinase inhibition
N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine 6-Ethoxy, 4-Me 5-Benzyl 392.46 Enhanced solubility due to ethoxy group; reduced reactivity compared to Cl
6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine 6-MeO, 4-Me 5-(4-MeO-Benzyl) 392.46 Increased polarity; potential metabolic stability
6-Chloro-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine 6-Cl, 4-Ph 5-(3-MeO-Propyl) ~420 (estimated) Reduced steric bulk compared to benzyl; altered target binding
N-(5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine 6-MeO, 4-Me 5-Cycloheptyl 368.48 High steric hindrance; potential pharmacokinetic challenges

Key Structural and Functional Insights

Quinazoline Modifications :

  • Chlorine (Cl) vs. Methoxy (MeO)/Ethoxy : The chlorine atom in the main compound may improve binding via halogen bonding, whereas methoxy/ethoxy groups enhance solubility but reduce electrophilicity .
  • Phenyl vs. Methyl Substituents : The 4-phenyl group in the main compound likely increases aromatic stacking interactions compared to smaller methyl groups in analogs .

Triazine Modifications: Benzyl vs. Polar Substituents: Derivatives with methoxybenzyl or methoxypropyl groups exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Synthetic Pathways: The main compound is likely synthesized via nucleophilic substitution on cyanuric chloride, followed by coupling with a benzylamine derivative and subsequent quinazoline functionalization, similar to methods described for dimorpholino-triazine analogs .

Research Findings and Implications

  • ADME Properties : The benzyl group may confer moderate lipophilicity (LogP ~3.5), balancing membrane permeability and solubility, whereas ethoxy/methoxy analogs prioritize solubility .
  • Structural Limitations : Bulky triazine substituents (e.g., cycloheptyl) could hinder target engagement, as observed in screening studies .

Biological Activity

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core fused with a tetrahydrotriazine moiety. The presence of a chloro group and a phenyl substituent enhances its biological activity. The molecular formula is C21H24N6C_{21}H_{24}N_6 with a molecular weight of 360.46 g/mol.

PropertyValue
Molecular FormulaC21H24N6
Molecular Weight360.46 g/mol
LogP4.5436
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that derivatives of quinazoline and triazine structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is likely due to interference with bacterial DNA synthesis and cell wall integrity.
  • Case Studies :
    • In one study, related quinazoline derivatives demonstrated MIC values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
    • Another study reported that modifications to the quinazoline structure significantly enhanced antibacterial efficacy against resistant strains .

Anticancer Activity

The compound also shows promise in anticancer applications:

  • Inhibition of Tumor Growth : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.
  • Targeted Kinase Inhibition : SAR studies suggest that specific substitutions on the quinazoline core can enhance selectivity for cancer-related kinases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Chloro GroupIncreases lipophilicity and bioavailability
Benzyl SubstituentEnhances binding affinity to biological targets
Tetrahydrotriazine MoietyContributes to overall stability and activity

Research Findings

Recent studies have focused on synthesizing various derivatives to evaluate their biological activities systematically. For instance:

  • Antimycobacterial Activity : Certain derivatives showed promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
  • Cytotoxicity Profiles : Compounds were screened for cytotoxic effects on non-cancerous cells to assess therapeutic windows. Some derivatives exhibited low cytotoxicity while maintaining antibacterial potency .

Q & A

Q. How to integrate machine learning with experimental data for property prediction?

  • Methodological Answer : Train neural networks on datasets combining synthetic parameters (e.g., reaction time, solvent) and outcomes (yield, purity). highlights chemical software tools that automate feature extraction and predictive modeling .

Q. What strategies address low reproducibility in multi-step syntheses?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR, Raman). ’s feedback loop between computation and experiment ensures parameter control .

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